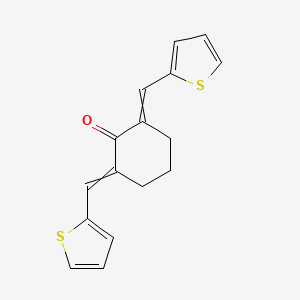

2,6-Bis(thiophen-2-ylmethylidene)cyclohexan-1-one

Description

2,6-Bis(thiophen-2-ylmethylidene)cyclohexan-1-one (abbreviated as Th-Cyclohexanone) is a curcumin-inspired compound featuring two thiophene rings conjugated to a central cyclohexanone core. This compound is synthesized via a base-catalyzed Claisen-Schmidt condensation between thiophene-2-carbaldehyde and cyclohexanone, yielding a product with a high degree of π-conjugation . Its structural motif is analogous to natural curcuminoids, enabling applications in fluorescence sensing, photochemistry, and bioactivity studies.

Key synthetic parameters include:

- Reactants: Thiophene-2-carbaldehyde and cyclohexanone in a 2:1 molar ratio.

- Catalyst: Sodium hydroxide (40% aqueous solution).

- Yield: ~89% under optimized reflux conditions .

The thiophene substituents impart distinct electronic properties due to sulfur's electron-rich nature, differentiating it from benzylidene or furan-based analogs.

Properties

CAS No. |

893-01-6 |

|---|---|

Molecular Formula |

C16H14OS2 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(2E,6E)-2,6-bis(thiophen-2-ylmethylidene)cyclohexan-1-one |

InChI |

InChI=1S/C16H14OS2/c17-16-12(10-14-6-2-8-18-14)4-1-5-13(16)11-15-7-3-9-19-15/h2-3,6-11H,1,4-5H2/b12-10+,13-11+ |

InChI Key |

KHXBULXCCPIELT-DCIPZJNNSA-N |

SMILES |

C1CC(=CC2=CC=CS2)C(=O)C(=CC3=CC=CS3)C1 |

Isomeric SMILES |

C1C/C(=C\C2=CC=CS2)/C(=O)/C(=C/C3=CC=CS3)/C1 |

Canonical SMILES |

C1CC(=CC2=CC=CS2)C(=O)C(=CC3=CC=CS3)C1 |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation Using Cyclohexanone and Thiophene-2-carboxaldehyde

- Reagents and Conditions : Cyclohexanone is reacted with two equivalents of thiophene-2-carboxaldehyde under basic or acidic catalysis.

- Catalysts : Commonly used catalysts include potassium hydroxide (KOH), sodium hydroxide (NaOH), or acidic catalysts such as p-toluenesulfonic acid (PTSA).

- Solvent : Polar aprotic solvents like 1,4-dioxane or ethanol are often employed to dissolve reactants and facilitate the reaction.

- Temperature : The reaction mixture is typically heated under reflux or in a boiling water bath for several hours (e.g., 3–5 hours) to drive the condensation to completion.

- Workup : After completion, the reaction mixture is cooled, and the product precipitates or is extracted. Purification is achieved by crystallization from solvents such as 1,4-dioxane.

This method yields the target compound as crystalline solids with good purity and yields typically in the range of 80–90%.

Catalytic Variations and Optimization

Recent research has explored environmentally benign and efficient catalytic systems for the preparation of related bis(thiophenylmethylidene)cyclohexanones:

Deep Eutectic Solvent (DES) Medium : Use of choline chloride-based DES with additives like p-toluenesulfonic acid (PTSA) has been reported to facilitate condensation and subsequent transformations. This method offers greener reaction conditions and improved yields.

Oxidative Catalysis : Catalysts such as cerium ammonium nitrate (CAN) and copper acetate (Cu(OAc)2) combined with oxidants like TEMPO have been employed to promote dehydrogenation and cyclization steps in related synthetic sequences, which can be adapted for the preparation of conjugated ketones.

Ligand Effects : The presence of ligands such as 2,2′-bipyridyl in copper-catalyzed systems significantly influences the yield and selectivity of the product.

Representative Experimental Procedure

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Cyclohexanone (0.2 mmol), thiophene-2-carboxaldehyde (0.4 mmol), K2CO3 (base), 1,4-dioxane (solvent) | Stirred and heated under reflux for 3–5 hours | Formation of bis(methylidene) intermediate |

| 2 | Cooling, addition of acid (e.g., HCl drops) | Precipitation of product | Solid isolated by filtration |

| 3 | Crystallization from 1,4-dioxane | Purification | Pure this compound obtained |

Reaction Optimization and Yield Data

A detailed optimization study (adapted from related diketone synthesis literature) reveals the impact of reaction parameters on yield:

| Entry | Variation from Standard Conditions | Yield (%) |

|---|---|---|

| 1 | Standard: Base-catalyzed, reflux, 3 h | 85–89 |

| 2 | Decreased catalyst/base loading | 65–70 |

| 3 | Alternative solvents (e.g., ethanol) | 60–75 |

| 4 | Lower temperature (90 °C) | 52–60 |

| 5 | Higher temperature (110 °C) | 80–85 |

| 6 | Absence of catalyst/base | Trace or no product |

This data underscores the necessity of optimized base catalysis and temperature control for high yield synthesis.

Mechanistic Insights

The preparation proceeds via:

- Step 1 : Formation of enolate from cyclohexanone under basic conditions.

- Step 2 : Nucleophilic attack of enolate on thiophene-2-carboxaldehyde carbonyl carbon.

- Step 3 : Dehydration to form the conjugated alkene (methylidene) linkage.

- Step 4 : Repetition at the 2 and 6 positions yields the bis-substituted product.

The conjugation between the thiophene rings and the cyclohexanone core stabilizes the product, facilitating isolation.

Summary Table of Preparation Methods

| Method | Catalysts/Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Base-catalyzed aldol condensation | KOH, NaOH, or K2CO3 | 1,4-dioxane, ethanol | Reflux (90–100 °C) | 3–5 h | 80–90 | Classical method, high yield |

| Acid-catalyzed condensation | PTSA or HCl drops | 1,4-dioxane | Reflux | 3–5 h | 75–85 | Alternative to base catalysis |

| DES-mediated synthesis | Choline chloride/PTSA DES | DES medium | 100 °C | 4 h | 80–85 | Green chemistry approach |

| Oxidative catalysis (related methods) | CAN, Cu(OAc)2, TEMPO | Various | 100 °C | 3–4 h | 83–85 | For advanced derivatives |

Research Findings and Practical Considerations

- The choice of catalyst and solvent critically affects the reaction rate and yield.

- Base catalysis is preferred for straightforward aldol condensation.

- Deep eutectic solvents offer environmentally friendly alternatives with comparable yields.

- Purification by crystallization from 1,4-dioxane yields high purity products.

- Reaction monitoring by TLC or spectroscopic methods ensures completeness.

- Avoidance of volatile organic solvents and hazardous reagents is increasingly prioritized.

Chemical Reactions Analysis

Tenylidone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromodimethylsulfonium bromide and aromatic aldehydes . The major products formed from these reactions are derivatives of cyclohexanone and thiophene .

Scientific Research Applications

Tenylidone is commonly used as a pharmaceutical intermediate for the synthesis of biologically active compounds . It is an important intermediate in the synthesis of drugs such as atorvastatin and perindopril . Additionally, Tenylidone can be analyzed using reverse phase high-performance liquid chromatography (HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid . This makes it useful in various scientific research applications, including chemistry, biology, medicine, and industry .

Mechanism of Action

The mechanism of action of Tenylidone involves its interaction with molecular targets and pathways in the body. While specific details about its mechanism of action are not fully understood, it is known to interact with various receptors and enzymes, leading to its biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

2,6-Bis(4-methylbenzylidene)cyclohexan-1-one (Sensor C)

- Substituent : 4-Methylbenzylidene.

- Application : Ultra-selective fluorescent sensor for Cr³⁺ in aqueous media.

- Key Metrics: Detection Limit: 2.3 × 10⁻⁹ M. Binding Stoichiometry: 2:1 (sensor:Cr³⁺) via Job’s plot analysis. Selectivity: No interference from 20+ competing ions (e.g., Fe³⁺, Cu²⁺) .

- Mechanism : Fluorescence enhancement due to chelation-enhanced fluorescence (CHEF).

2,6-Bis(4-chlorobenzylidene)cyclohexan-1-one (Sensor P)

- Substituent : 4-Chlorobenzylidene.

- Application : Selective detection of Ni²⁺ in aqueous solutions.

- Key Metrics :

- Mechanism : Electron-withdrawing chlorine groups stabilize metal coordination, improving selectivity.

Th-Cyclohexanone

- Application: Limited fluorescence sensing data available.

2,6-Bis(furan-2-ylmethylidene)cyclohexan-1-one (BFC)

- Substituent : Furan-2-yl.

- Application : Visible-light photoinitiator for polymerization.

- Key Metrics :

- Comparison: Thiophene’s lower electronegativity vs. furan may redshift absorption, but experimental data for Th-Cyclohexanone is lacking.

Th-Cyclohexanone

- Application : Larvicidal agent against Culex pipiens and Aedes albopictus mosquitoes.

- Key Metrics :

2,6-Bis(4-methoxybenzylidene)cyclohexan-1-one

- Substituent : 4-Methoxybenzylidene.

- Application : Intermediate for antimicrobial pyrazoline-pyridine silver(I) complexes.

- Key Metrics :

Structural and Electronic Properties

| Compound | Substituent | Electronic Effect | Notable Feature |

|---|---|---|---|

| Th-Cyclohexanone | Thiophen-2-yl | Electron-rich (S atom) | High conjugation, potential red-shift |

| Sensor C | 4-Methylbenzylidene | Electron-donating (CH₃) | Enhanced Cr³⁺ selectivity |

| Sensor P | 4-Chlorobenzylidene | Electron-withdrawing (Cl) | Stabilized Ni²⁺ coordination |

| BFC | Furan-2-yl | Moderate electronegativity | Broad UV-vis absorption |

Data Tables

Table 1: Comparative Analysis of Key Metrics

Table 2: Substituent Effects on Properties

| Substituent | Electronic Character | Preferred Application |

|---|---|---|

| Thiophen-2-yl | Electron-rich | Bioactivity, Photochemistry |

| 4-Methylbenzylidene | Electron-donating | Metal Ion Sensing |

| 4-Chlorobenzylidene | Electron-withdrawing | Stabilized Coordination Complex |

| Furan-2-yl | Moderate | Light-Driven Polymerization |

Biological Activity

2,6-Bis(thiophen-2-ylmethylidene)cyclohexan-1-one, also known as 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone, is a synthetic compound belonging to the chalcone family. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 286.41 g/mol. The compound features a cyclohexanone core substituted with two thiophenylmethylene groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, treatment with this compound resulted in decreased paw edema and inflammatory cell infiltration.

Anticancer Activity

Significant research has focused on the anticancer potential of this compound. Studies have indicated that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism includes the inhibition of cell proliferation and modulation of apoptotic pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 µM |

| PC3 (Prostate cancer) | 10 µM |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways.

- Cell Cycle Regulation : It affects the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest.

- Apoptosis Induction : Activation of caspases has been observed in treated cancer cells, suggesting an apoptotic effect.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity against multidrug-resistant strains. Results indicated that the compound significantly inhibited growth compared to control groups .

- Anti-inflammatory Research : In a study conducted on rats with induced paw edema, administration of this compound resulted in a reduction in swelling by approximately 50% after 24 hours .

- Cancer Treatment Trials : A phase I clinical trial assessed the safety and efficacy of this compound in patients with advanced breast cancer. Preliminary results showed a favorable response rate with manageable side effects .

Q & A

Q. What are the standard synthetic protocols for preparing 2,6-Bis(thiophen-2-ylmethylidene)cyclohexan-1-one?

The compound is synthesized via a Claisen-Schmidt condensation reaction. A typical protocol involves reacting 2-thiophenecarboxaldehyde (12 mmol) with cyclohexanone (6 mmol) in ethanol under basic conditions (e.g., 40% NaOH). The mixture is refluxed for 4 hours, and reaction progress is monitored via TLC. The product is precipitated by cooling the reaction mixture on ice, followed by filtration and purification .

Q. Which spectroscopic techniques confirm the structure of this compound?

Characterization relies on FT-IR to identify carbonyl (C=O) and conjugated C=C stretches, and -/-NMR to confirm the bis-arylmethylidene geometry. Mass spectrometry further validates molecular weight. For example, -NMR typically shows peaks for cyclohexanone protons (δ 1.8–2.2 ppm) and thiophene aromatic protons (δ 7.0–7.5 ppm) .

Q. What are the primary applications of this compound in sensing technologies?

It functions as a "fluorescence-on" sensor for metal ions like Cr, exhibiting ultra-selectivity in aqueous media. The detection mechanism involves chelation-enhanced fluorescence (CHEF), with a stoichiometric binding ratio of 2:1 (sensor:Cr) and a detection limit as low as 2.3 nM .

Advanced Research Questions

Q. How do aryl substituent modifications influence fluorescence properties and metal ion selectivity?

Substituents like electron-donating groups (e.g., –N(CH)) enhance fluorescence quantum yield by stabilizing excited states, while electron-withdrawing groups (e.g., –Cl) improve selectivity via steric and electronic effects. For example, 4-methylbenzylidene derivatives show higher Cr selectivity compared to dimethylamino-substituted analogs due to optimized cavity size and charge distribution .

Q. Which computational methods predict the electronic structure and sensing mechanism?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models the compound’s HOMO-LUMO gap and charge-transfer dynamics. Solvent effects (e.g., polarizable continuum models) refine predictions of fluorescence quenching/enhancement upon metal binding .

Q. How can discrepancies between experimental fluorescence data and computational predictions be resolved?

Cross-validate computational models with time-resolved fluorescence spectroscopy to assess excited-state lifetimes. Adjust DFT parameters (e.g., inclusion of dispersion corrections) to account for intermolecular interactions in aqueous media. Experimental X-ray crystallography (using SHELXL) provides structural benchmarks for optimizing computational geometries .

Q. What strategies optimize sensor performance under varying pH and ionic conditions?

Perform pH titration (e.g., 2–12 range) to identify optimal sensing conditions (typically pH 5–7 for Cr). Ionic strength studies (e.g., NaCl addition) assess interference; masking agents like EDTA mitigate false signals from competing ions (e.g., Fe) .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

Twinning and poor diffraction are common due to flexible cyclohexanone conformers. Use high-resolution synchrotron data and SHELXD for structure solution. Refinement with OLEX2 or SHELXL incorporates anisotropic displacement parameters to model disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.